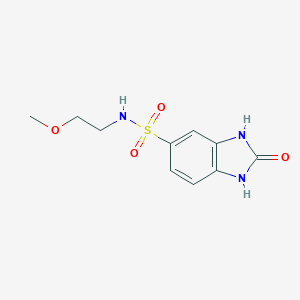
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves its selective inhibition of the inositol 1,4,5-trisphosphate receptor. This receptor is responsible for the release of calcium ions from intracellular stores, which is an important signaling mechanism in many biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide binds to a specific site on the receptor, preventing its activation and subsequent release of calcium ions.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the inositol 1,4,5-trisphosphate receptor, N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has also been shown to inhibit the activity of other calcium channels and transporters. This inhibition can lead to altered calcium signaling and subsequent changes in cellular processes such as cell proliferation, apoptosis, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in lab experiments is its selectivity for the inositol 1,4,5-trisphosphate receptor. This selectivity allows for the specific inhibition of calcium signaling through this pathway, without affecting other calcium channels and transporters. However, one limitation of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide is its relatively low potency compared to other inhibitors of the inositol 1,4,5-trisphosphate receptor. This can limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research involving N-(2-Morpholin-4-yl-ethyl)-isonicotinamide. One area of interest is the development of more potent inhibitors of the inositol 1,4,5-trisphosphate receptor, which could lead to more effective studies of calcium signaling in biological processes. Additionally, there is potential for the use of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in the treatment of diseases such as cancer, where altered calcium signaling is often observed. Further research is needed to fully understand the potential applications of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in these areas.
Méthodes De Synthèse
The synthesis of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves the reaction of isonicotinamide with 2-chloro-N-(2-hydroxyethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of applications in scientific research. One of the most promising applications is its use as a tool for studying the role of calcium signaling in biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor, which is involved in the release of calcium ions from intracellular stores. This inhibition can be used to study the effects of altered calcium signaling on various cellular processes, such as cell proliferation and apoptosis.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h1-4H,5-10H2,(H,14,16) |
Clé InChI |
MQQMRCAJIRAVRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)


